Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate
Description
Properties
IUPAC Name |
ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFO4/c1-3-18-10(16)6-9(15)7-4-5-8(13)12(17-2)11(7)14/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDAFJXGOUJVGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C(=C(C=C1)Br)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60582877 | |
| Record name | Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60582877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194804-99-4 | |
| Record name | Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60582877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structure elucidation of Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate
An In-depth Technical Guide to the Structure Elucidation of Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate
Introduction: The Analytical Challenge of a Multifunctional Intermediate
Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate is a substituted β-keto ester. This class of compounds represents a cornerstone in synthetic organic chemistry, serving as versatile precursors for a wide array of more complex molecules. The presence of multiple functional groups—a ketone, an ester, a methoxy ether, and a heavily substituted aromatic ring with both bromine and fluorine atoms—makes this molecule a valuable building block for drug discovery and materials science.[1][2] Specifically, its structural features suggest potential applications in the synthesis of novel pharmaceutical agents, where targeted modifications are crucial for exploring structure-activity relationships.[1]
However, the same structural complexity that imparts its synthetic utility also presents a significant analytical challenge. Unambiguous confirmation of its constitution is paramount to ensure the integrity of subsequent research and development. This guide provides a comprehensive, multi-technique workflow for the complete structure elucidation of this compound, grounded in the principles of spectroscopic and crystallographic analysis. We will move beyond simple data reporting to explain the causal logic behind the experimental choices and the interpretation of the resulting data, creating a self-validating analytical system.
Part 1: Foundational Analysis - Molecular Formula and Mass Spectrometry
The first step in characterizing any new compound is to determine its elemental composition and molecular weight. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a highly accurate mass measurement that allows for the calculation of a unique molecular formula.
Expertise in Action: Why HRMS is Critical
While nominal mass spectrometry gives the integer mass, HRMS provides the exact mass to several decimal places. This precision is essential to distinguish between isomers and compounds with very similar integer masses but different elemental compositions. For a molecule containing bromine, HRMS is also invaluable for confirming the characteristic isotopic pattern.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
-
Sample Preparation: A dilute solution of the compound (~1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: The solution is infused into an ESI-TOF mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, allowing for clear observation of the molecular ion.
-
Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. A full scan is acquired over a mass range of m/z 50-1000.
Data Interpretation: Decoding the Mass Spectrum
The molecular formula for Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate is C₁₂H₁₂BrFO₄. A key feature to look for is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 50.5:49.5 ratio.[3] This results in two prominent peaks in the mass spectrum for any bromine-containing fragment: the M⁺ peak and an M+2 peak of nearly equal intensity.[3][4]
Table 1: Predicted HRMS Data and Isotopic Pattern
| Ion | Theoretical m/z (C₁₂H₁₂⁷⁹BrFO₄) | Theoretical m/z (C₁₂H₁₂⁸¹BrFO₄) | Expected Observation |
| [M]⁺ | 320.9879 | 322.9859 | Two peaks at ~321 and ~323 with nearly 1:1 intensity ratio. |
| [M+H]⁺ | 321.9957 | 323.9937 | Two peaks at ~322 and ~324 with nearly 1:1 intensity ratio. |
| [M+Na]⁺ | 343.9777 | 345.9756 | Two peaks at ~344 and ~346 with nearly 1:1 intensity ratio. |
| Key Fragment Ions | |||
| [M-OCH₂CH₃]⁺ | 275.9593 | 277.9572 | Loss of the ethoxy group from the ester. |
| [M-COOCH₂CH₃]⁺ | 248.9532 | 250.9512 | Cleavage of the entire ethyl ester group, yielding the acylium ion. |
The observation of this distinct 1:1 isotopic pattern for the molecular ion is the first and most crucial piece of evidence confirming the presence of a single bromine atom in the molecule.
Part 2: Functional Group Identification - Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[5]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal (e.g., diamond or germanium). This method requires minimal sample preparation.[5]
-
Data Acquisition: A background spectrum of the empty ATR crystal is collected. The sample spectrum is then recorded, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Data Interpretation: A Vibrational Fingerprint
The FTIR spectrum of a β-keto ester is characterized by several strong, diagnostic peaks.[5] The presence of two carbonyl groups (ketone and ester) is a key feature.
Table 2: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3100-3000 | Medium | Aromatic C-H Stretch | Characteristic of sp² C-H bonds on the benzene ring. |
| 2980-2850 | Medium | Aliphatic C-H Stretch | Arises from the ethyl, methylene, and methoxy groups. |
| ~1740 | Strong | Ester C=O Stretch | Typical stretching frequency for a saturated ethyl ester carbonyl.[6][7] |
| ~1690 | Strong | Ketone C=O Stretch | The frequency is lowered from a typical ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring.[8] |
| 1600, 1475 | Medium | Aromatic C=C Stretch | Skeletal vibrations of the benzene ring. |
| ~1250 | Strong | Ester C-O Stretch (Acyl-Oxygen) | Stretching of the C-O bond adjacent to the carbonyl.[6] |
| ~1100 | Strong | Ester C-O Stretch (Alkyl-Oxygen) & Ether C-O | Overlapping stretches from the ester and methoxy groups.[6] |
The presence of two distinct and strong carbonyl peaks is a definitive indicator of the β-keto ester moiety. The specific positions of these peaks provide evidence for the electronic environment, such as the conjugation of the ketone with the aromatic system.
Part 3: The Molecular Blueprint - Multinuclear NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integrations in ¹H and ¹³C NMR spectra, we can construct a detailed map of the carbon-hydrogen framework.
Experimental Protocol: High-Field NMR
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Data Acquisition: A suite of experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher):
-
¹H NMR: Standard proton spectrum.
-
¹³C{¹H} NMR: Proton-decoupled carbon spectrum.
-
DEPT-135: Distinguishes CH/CH₃ (positive signals) from CH₂ (negative signals) carbons.
-
2D Experiments (COSY, HSQC, HMBC): To establish correlations between nuclei.
-
¹H and ¹³C NMR - Data Interpretation and Assignment
The chemical structure suggests several distinct spin systems that can be readily identified.
Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 | d | 1H | Aromatic H | One of the two aromatic protons, likely deshielded by the adjacent carbonyl and influenced by Br/F. |
| ~7.2 | d | 1H | Aromatic H | The second aromatic proton, coupled to the first. |
| ~4.25 | q | 2H | -OCH₂ CH₃ | Methylene protons of the ethyl ester, split into a quartet by the adjacent methyl group. |
| ~3.95 | s | 3H | -OCH₃ | Singlet for the methoxy group protons. |
| ~3.80 | s | 2H | -CO-CH₂ -CO- | Active methylene protons between the two carbonyls appear as a singlet. |
| ~1.30 | t | 3H | -OCH₂CH₃ | Methyl protons of the ethyl ester, split into a triplet by the adjacent methylene group. |
Table 4: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |
| ~192 | C | Ketone C =O | Ketone carbonyls are significantly deshielded.[8] |
| ~167 | C | Ester C =O | Ester carbonyls appear upfield from ketones. |
| ~155 (d) | C | C -F | Aromatic carbon directly attached to fluorine, shows a large one-bond C-F coupling. |
| ~145 | C | C -OCH₃ | Aromatic carbon attached to the methoxy group. |
| ~130 | CH | Aromatic C H | Aromatic methine carbon. |
| ~128 | C | C -CO | Quaternary aromatic carbon attached to the keto group. |
| ~120 | CH | Aromatic C H | The second aromatic methine carbon. |
| ~115 | C | C -Br | Aromatic carbon attached to bromine.[9] |
| ~62 | CH₂ | -OCH₂ CH₃ | Ethyl ester methylene carbon. |
| ~56 | CH₃ | -OCH₃ | Methoxy carbon. |
| ~46 | CH₂ | -CO-CH₂ -CO- | Active methylene carbon. |
| ~14 | CH₃ | -OCH₂CH₃ | Ethyl ester methyl carbon. |
Note: (d) denotes a doublet due to C-F coupling.
Part 4: Connecting the Fragments - 2D NMR Correlation Spectroscopy
While 1D NMR identifies the pieces, 2D NMR shows how they are connected. Heteronuclear Multiple Bond Correlation (HMBC) is the most critical experiment for this purpose, as it reveals long-range (2- and 3-bond) correlations between protons and carbons.
Causality in Action: The Logic of HMBC
By observing a correlation between a proton and a carbon that are separated by two or three bonds, we can definitively link molecular fragments that are not directly bonded. This technique is the lynchpin for assembling the final structure from the individual spin systems identified in the 1D spectra.
Key HMBC Correlations for Structural Confirmation
The following correlations would provide unambiguous proof of the structure:
-
Ester Connectivity: A correlation from the ethyl -OCH₂ - protons (δ ~4.25) to the ester carbonyl carbon (δ ~167).
-
β-Dicarbonyl Linkage: Correlations from the active methylene protons (-CO-CH₂ -CO-, δ ~3.80) to both the ketone carbonyl carbon (δ ~192) and the ester carbonyl carbon (δ ~167).
-
Aryl Ketone Linkage: A correlation from one of the aromatic protons (e.g., δ ~7.5) to the ketone carbonyl carbon (δ ~192).
-
Methoxy Group Placement: A correlation from the methoxy protons (-OCH₃ , δ ~3.95) to the aromatic carbon to which it is attached (δ ~145).
Caption: Key HMBC correlations confirming the molecular structure.
Part 5: The Gold Standard - Single-Crystal X-ray Crystallography
While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[10] It determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, bond lengths, bond angles, and stereochemistry.[11][12]
Experimental Protocol: Structure Determination
-
Crystallization: The most challenging step is often growing a single crystal of sufficient quality.[12] This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexanes).
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.[12]
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. This model is then refined to achieve the best fit with the experimental data.
Data Interpretation: An Atomic-Level Picture
The final output is a complete 3D structural model. This would definitively confirm:
-
The connectivity of all atoms as deduced by NMR.
-
The relative positions of the substituents (bromo, fluoro, methoxy) on the aromatic ring.
-
The planarity of the aromatic ring and the conformation of the flexible ethyl 3-oxopropanoate side chain.
Conclusion: A Self-Validating, Multi-Technique Approach
The structure elucidation of Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate is achieved through a logical and hierarchical application of modern analytical techniques. Mass spectrometry establishes the correct molecular formula and the presence of bromine. FTIR spectroscopy confirms the required functional groups, particularly the key β-keto ester moiety. A full suite of 1D and 2D NMR experiments then allows for the complete assembly of the molecular skeleton, piece by piece. Finally, X-ray crystallography provides the ultimate, unequivocal confirmation in the solid state. Each technique provides complementary information, and together they form a self-validating system that ensures the highest degree of scientific integrity and confidence in the final structural assignment.
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Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate | C12H16O4 | CID 123548 - PubChem. National Center for Biotechnology Information. Available at: [Link]
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1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Raymond J. Abr - Modgraph. Modgraph Consultants Ltd. Available at: [Link]
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The C=O Bond, Part VI: Esters and the Rule of Three | Spectroscopy Online. Spectroscopy Online. Available at: [Link]
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Synthesis of 3[(4-bromo-2-methylphenyl)amino]-3-oxopropanoic acid - PrepChem.com. PrepChem.com. Available at: [Link]
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Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction | Organic Letters. American Chemical Society. Available at: [Link]
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Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester - ResearchGate. ResearchGate. Available at: [Link]
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Crystallographic Structure Elucidation - IMSERC - Northwestern University. Northwestern University. Available at: [Link]
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Ethyl 2-bromo-4,4,4-trifluoro-3-oxobutanoate | C6H6BrF3O3 | CID 2782347 - PubChem. National Center for Biotechnology Information. Available at: [Link]
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1H NMR and 13C NMR spectral data for Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data for Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate. As a complex synthetic intermediate, unambiguous structural confirmation is paramount. This document serves as a key reference for researchers in medicinal chemistry and materials science, offering a detailed interpretation of the spectral features grounded in fundamental NMR principles. We will dissect the influence of the molecule's unique substitution pattern—featuring bromo, fluoro, methoxy, and β-dicarbonyl moieties—on chemical shifts and coupling constants. This guide is structured to provide not only the spectral data but also the underlying scientific rationale for the observed phenomena, ensuring a robust and reliable characterization.
Molecular Structure and Functional Group Analysis
The first step in any spectral interpretation is a thorough analysis of the molecule's structure. Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate is a β-ketoester with a heavily substituted aromatic ring. Each functional group imparts distinct electronic effects that are directly observable in the NMR spectra.
-
Aromatic Ring: The benzene ring is substituted with a bromine atom, a fluorine atom, a methoxy group, and the 3-oxopropanoate chain. This breaks all symmetry, meaning every carbon and proton on the ring is chemically unique. The fluorine atom is of particular interest as it will induce characteristic splitting patterns in both ¹H and ¹³C spectra through spin-spin coupling.
-
β-Ketoester System: The core of the side chain is a 1,3-dicarbonyl system, featuring a ketone and an ester. The methylene protons situated between these two carbonyl groups are "active" and exhibit a characteristic chemical shift. It is crucial to recognize the potential for keto-enol tautomerism in this system, which would present a different set of NMR signals. This guide will focus on the predominant keto tautomer.
-
Ethyl Ester Group: A classic ethyl group (-OCH₂CH₃) which will give rise to a simple quartet and triplet pattern, providing a clear diagnostic handle in the ¹H NMR spectrum.
Below is the chemical structure with IUPAC numbering for the aromatic ring and alphabetical labeling for the side-chain protons and carbons for clear assignment in the subsequent sections.
Caption: Structure of Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate.
Experimental Protocols
Scientific integrity requires that spectral data be contextualized by the methodology used to obtain it. The following are standardized protocols for acquiring high-resolution NMR spectra.
Sample Preparation
-
Solvent Selection: Weigh approximately 10-20 mg of the solid sample and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing properties for moderately polar organic compounds and its single, well-defined residual solvent peak at ~7.26 ppm for ¹H NMR and ~77.2 ppm for ¹³C NMR.[1]
-
Internal Standard: Tetramethylsilane (TMS) is typically pre-added to the deuterated solvent by the manufacturer and serves as the internal standard, with its signal defined as 0.00 ppm for both ¹H and ¹³C NMR.[2]
-
Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's detector (typically ~4-5 cm).
NMR Data Acquisition Workflow
The acquisition of high-quality NMR data follows a logical progression from instrument setup to data processing.
Sources
Mass spectrometry analysis of Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate
An In-depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate
This guide provides a comprehensive technical overview of the mass spectrometric analysis of Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of the analytical methodologies and data interpretation for this and structurally related compounds. The principles and techniques discussed herein are grounded in established scientific literature and best practices in analytical chemistry.
Introduction: Understanding the Analyte
Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate is a complex aromatic compound with several functional groups that influence its behavior in a mass spectrometer. A thorough analysis requires consideration of its chemical properties, including the presence of a bromine atom, which imparts a characteristic isotopic signature, a fluoro group, a methoxy group, and a β-keto ester moiety. These features dictate the choice of ionization technique and influence the fragmentation pathways observed.
Table 1: Physicochemical Properties of the Analyte
| Property | Value |
| Molecular Formula | C₁₂H₁₂BrFO₄ |
| Monoisotopic Mass | 320.9897 Da |
| Average Mass | 322.128 Da |
| Key Structural Features | Brominated Phenyl Ring, Fluoro Substituent, Methoxy Group, β-Keto Ester |
Strategic Selection of Ionization Technique
The choice of ionization technique is paramount for the successful mass spectrometric analysis of Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate. The polarity and thermal lability of the molecule suggest that soft ionization techniques are generally preferred to preserve the molecular ion.
-
Electrospray Ionization (ESI): ESI is a highly suitable technique for this analyte due to the presence of polar functional groups (the ester and ketone) that can be readily protonated or adducted with cations like sodium or potassium. This technique typically yields protonated molecules [M+H]⁺ or adducts like [M+Na]⁺, providing clear information about the molecular weight.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another viable option, particularly if the compound is analyzed by liquid chromatography (LC-MS) with less polar mobile phases. APCI is generally suitable for moderately polar compounds and can also produce protonated molecules.
-
Electron Ionization (EI): EI is a "hard" ionization technique that involves bombarding the molecule with high-energy electrons. While this can lead to extensive fragmentation, providing valuable structural information, it may not be ideal if the primary goal is to observe the molecular ion, as it can be weak or absent. EI is typically coupled with Gas Chromatography (GC-MS), which would require the analyte to be sufficiently volatile and thermally stable.
For the purpose of this guide, we will focus on Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) to achieve both accurate mass measurement and detailed fragmentation analysis.
Experimental Protocol: LC-MS Analysis with ESI
This section outlines a detailed, step-by-step protocol for the analysis of Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate using Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.
Liquid Chromatography (LC) Parameters
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good separation.
-
Mobile Phase A: 0.1% formic acid in water. The formic acid aids in the protonation of the analyte in the ESI source.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate. The exact gradient should be optimized to ensure good peak shape and separation from any impurities.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C to ensure reproducible retention times.
Mass Spectrometry (MS) Parameters (Positive ESI Mode)
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Gas Flow: 600 - 800 L/hr (typically nitrogen)
-
Desolvation Temperature: 350 - 450 °C
-
Mass Range: m/z 50 - 500
-
Data Acquisition: Full scan mode to detect the molecular ion and tandem MS (MS/MS) or data-dependent acquisition (DDA) to obtain fragmentation data.
Data Interpretation: Expected Mass Spectrum and Fragmentation
The Molecular Ion
Due to the presence of bromine, the molecular ion will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the protonated molecule [M+H]⁺ will appear as a pair of peaks of nearly equal intensity, separated by 2 Da.
Table 2: Expected m/z for the Protonated Molecular Ion [M+H]⁺
| Isotope Combination | Calculated m/z | Expected Relative Abundance |
| C₁₂H₁₃⁷⁹BrFO₄⁺ | 321.9976 | 100% |
| C₁₂H₁₃⁸¹BrFO₄⁺ | 323.9955 | ~98% |
Fragmentation Pathways
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion will provide valuable structural information. The fragmentation is expected to occur at the more labile bonds, such as the ester and the bonds adjacent to the keto group.
Diagram 1: Proposed Fragmentation Pathway
Caption: A typical workflow for the LC-MS analysis of the target compound.
Conclusion
The mass spectrometric analysis of Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate is readily achievable using LC-MS with electrospray ionization. The key to a successful analysis lies in the careful selection of experimental parameters and a thorough understanding of the expected isotopic patterns and fragmentation behaviors. High-resolution mass spectrometry is particularly advantageous for confirming the elemental composition of the parent and fragment ions. The methodologies and insights provided in this guide offer a robust framework for the analysis of this and other structurally similar molecules, which is often critical in the fields of medicinal chemistry and drug development.
References
-
Principles of Mass Spectrometry. de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
-
Electrospray Ionization. Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71. [Link]
-
Atmospheric Pressure Chemical Ionization. Carroll, D. I., Dzidic, I., Stillwell, R. N., Horning, M. G., & Horning, E. C. (1974). Atmospheric pressure ionization mass spectrometry. Analytical Chemistry, 46(6), 706-710. [Link]
-
Isotope Patterns in Mass Spectrometry. Yergey, J. A., Teffera, Y., & Abramson, F. P. (1996). Isotope patterns in mass spectrometry. Journal of Chemical Education, 73(5), 459. [Link]
Physical and chemical properties of substituted β-keto esters
An In-Depth Technical Guide to the Physical and Chemical Properties of Substituted β-Keto Esters
Introduction: The Versatile Hub of Modern Organic Synthesis
Substituted β-keto esters are a cornerstone class of organic compounds, distinguished by the presence of a ketone functional group at the β-position relative to an ester carbonyl. This unique 1,3-dicarbonyl arrangement is not merely a structural curiosity; it is the source of a rich and versatile reactivity profile that has cemented their status as indispensable building blocks in synthetic chemistry.[1][2][3] From the construction of complex natural products to the development of novel pharmaceutical agents, the principles governing the behavior of β-keto esters are fundamental knowledge for researchers in organic synthesis and drug development.[4][5][6]
This guide provides a senior application scientist's perspective on the core physical and chemical properties of these molecules. We will move beyond simple definitions to explore the causality behind their behavior—why certain reactions proceed, how their unique structural features can be manipulated, and how these properties are leveraged in practical, high-stakes applications like medicinal chemistry.
Section 1: Intrinsic Properties and Tautomeric Identity
The foundational characteristics of a β-keto ester dictate its reactivity. Understanding these intrinsic properties is the first step toward mastering its synthetic utility.
Keto-Enol Tautomerism: A Dynamic Equilibrium
Perhaps the most defining characteristic of a β-keto ester is its existence as a rapid equilibrium between two tautomeric forms: the keto form and the enol form. This is not a static structure but a dynamic interconversion that profoundly influences the molecule's physical properties and chemical reactivity.
The stability of the enol form is significantly enhanced by the formation of a six-membered intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen. This creates a pseudo-aromatic ring that contributes to its stability. The equilibrium position is highly sensitive to the molecular environment, particularly the solvent. In non-polar solvents, the enol form is favored as the intramolecular hydrogen bond is not disrupted by solvent interactions. Conversely, in polar, protic solvents, the keto form often predominates as the solvent can engage in intermolecular hydrogen bonding, disrupting the internal stabilization of the enol.
Caption: Dynamic equilibrium between the keto and enol tautomers of a β-keto ester.
The Acidity of the α-Proton: The Key to Reactivity
The protons on the carbon situated between the two carbonyl groups (the α-carbon) are significantly more acidic (typical pKa ≈ 10-13 in DMSO) than protons α to a single ketone or ester. This heightened acidity is the linchpin of β-keto ester chemistry.
Causality: The acidity stems from the exceptional stability of the resulting conjugate base, the enolate. Upon deprotonation, the negative charge is not localized on the α-carbon but is delocalized across the entire 1,3-dicarbonyl system through resonance. This distribution of charge onto the two electronegative oxygen atoms creates a highly stabilized, planar anion, making the removal of the α-proton far more energetically favorable than it would be otherwise. This stabilized enolate is a potent carbon nucleophile, forming the basis for a vast array of carbon-carbon bond-forming reactions.[7]
| Compound | Structure (R-COCH₂COOR') | Approximate pKa |
| Ethyl Acetoacetate | R=CH₃, R'=CH₂CH₃ | 10.7 |
| Diethyl Malonate | R=OCH₂CH₃, R'=CH₂CH₃ | 13.0 |
| Acetylacetone | R=CH₃, R'=CH₃ | 9.0 |
| Acetone | (Reference) | 20 |
| Ethanol | (Reference) | 16 |
Data Interpretation: The pKa of ethyl acetoacetate is orders of magnitude lower than that of a simple ketone like acetone, highlighting the synergistic electron-withdrawing effect of the two adjacent carbonyl groups.
Section 2: Synthesis and Core Reactions: A Practical Guide
The utility of β-keto esters is realized through their synthesis and subsequent chemical transformations. As a senior scientist, the choice of reaction conditions is paramount and must be based on a mechanistic understanding to ensure high yield and selectivity.
Synthesis: The Claisen Condensation
The most fundamental method for synthesizing β-keto esters is the Claisen condensation.[2][8] This reaction involves the base-mediated self-condensation of an ester possessing at least two α-hydrogens.
Mechanism & Causality:
-
Enolate Formation: A strong base, typically an alkoxide corresponding to the ester's alcohol portion (e.g., sodium ethoxide for an ethyl ester) is used. This choice is critical to prevent transesterification, a competing side reaction where the ester's alkoxy group is exchanged.[8] The base removes an α-proton to form a nucleophilic ester enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second ester molecule.
-
Elimination: The resulting tetrahedral intermediate collapses, expelling an alkoxide leaving group to form the β-keto ester.
-
Final Deprotonation (Driving Force): The newly formed β-keto ester is more acidic than the starting alcohol. The reaction is driven to completion by the deprotonation of the product by the alkoxide base, forming the resonance-stabilized enolate salt. An acidic workup is required to re-protonate the enolate and isolate the final product.
Caption: Mechanism of thermal decarboxylation of a β-keto acid.
Section 3: Applications in Drug Discovery and Development
The unique chemical properties of β-keto esters make them valuable synthons and structural motifs in medicinal chemistry. [3]Their ability to act as both nucleophiles and electrophiles allows for the construction of diverse molecular scaffolds. [1][2]
β-Keto Esters as Bioactive Scaffolds
The 1,3-dicarbonyl motif is a key feature in many biologically active molecules. It can act as a hydrogen bond donor and acceptor, and its enolate can chelate essential metal ions in enzyme active sites. Recently, β-keto esters have been designed and synthesized as potential antibacterial agents, acting as analogues of natural autoinducers involved in bacterial communication (quorum sensing). [9][10]In one study, a series of eight β-keto ester analogues were synthesized and evaluated for their antimicrobial activity against pathogenic bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. [9][10]The synthesis involved activating commercial carboxylic acids and condensing them with Meldrum's acid, followed by reflux in tert-butanol to yield the final products with yields ranging from 65% to 96%. [10]
Building Blocks for Heterocyclic Drugs
β-Keto esters are classic starting materials for the synthesis of a wide range of heterocyclic compounds, which form the core of many pharmaceuticals. For instance, pyrazolone derivatives, which exhibit analgesic, anti-inflammatory, and antipyretic properties, are commonly synthesized from β-keto esters and hydrazine derivatives. The straightforward synthesis of β-keto esters from ketones and ethyl chloroformate provides a rapid and efficient route to these important pharmaceutical scaffolds.
Conclusion
Substituted β-keto esters are far more than simple organic molecules; they are dynamic chemical systems whose properties are governed by a delicate interplay of structure, tautomerism, and acidity. The resonance-stabilized enolate, born from the acidic α-proton, is the key to their synthetic power, enabling reliable and versatile C-C bond formation. From the foundational Claisen condensation to the elegant acetoacetic ester synthesis, these compounds provide a robust platform for molecular construction. For researchers in drug development, a deep, mechanistic understanding of these properties is not just academic—it is a prerequisite for the rational design and synthesis of the next generation of therapeutic agents.
References
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Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]
-
Mastering β-keto esters. ResearchGate. [Link]
-
Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC - NIH. [Link]
-
Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. [Link]
-
β‐Ketoesters: An Overview and It's Applications via Transesterification. ResearchGate. [Link]
-
Beta Keto esters - Alkylating Ketones in NaOEt. YouTube. [Link]
-
Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central. [Link]
-
Recent advances in the transesterification of β-keto esters. RSC Publishing. [Link]
- Synthesis of B-keto esters.
-
β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. NIH. [Link]
-
19.15 A Claisen Condensation Forms a β-Keto Ester. Chemistry LibreTexts. [Link]
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]
-
Synthetic studies of β-ketoesters. [Link]
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Introduction to β-keto ester chemistry and reactivity
An In-Depth Technical Guide to β-Keto Ester Chemistry and Reactivity
Authored by: Gemini, Senior Application Scientist
Foreword: The Enduring Versatility of the β-Keto Ester
In the landscape of organic synthesis, few functional groups offer the breadth of reactivity and strategic importance as the β-keto ester. These seemingly simple 1,3-dicarbonyl compounds are foundational pillars, serving as exquisitely versatile building blocks for constructing molecular complexity.[1] Their unique electronic architecture, characterized by two electrophilic carbonyl carbons and a highly acidic, nucleophilic α-carbon, allows for a predictable and controllable suite of transformations.[2] This duality is the key to their power, enabling chemists to forge new carbon-carbon bonds with precision. From the classical acetoacetic ester synthesis of ketones to their pivotal role in multicomponent reactions for building libraries of bioactive heterocycles, the chemistry of β-keto esters is a testament to the elegance and utility of fundamental reactivity principles. This guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of β-keto ester chemistry, moving from core principles to advanced applications, and grounding theoretical knowledge in practical, field-proven methodologies.
The Structural and Electronic Landscape of β-Keto Esters
At its core, a β-keto ester is characterized by a ketone and an ester functional group separated by a single methylene (-CH2-) group. This arrangement is not merely additive; it creates a synergistic interplay that defines the molecule's reactivity.
Keto-Enol Tautomerism
A defining feature of β-keto esters is their existence as a rapid equilibrium between the keto and enol tautomeric forms. The enol form is significantly stabilized by intramolecular hydrogen bonding, forming a pseudo-six-membered ring, and by conjugation of the C=C double bond with the carbonyl groups.
Caption: Keto-enol tautomerism in a β-keto ester.
The position of this equilibrium is influenced by factors such as solvent polarity and temperature. In non-polar solvents, the intramolecularly hydrogen-bonded enol form is often favored, whereas polar, protic solvents can disrupt this internal hydrogen bond, favoring the keto form.
The Acidity of the α-Protons
The most critical feature for synthesis is the heightened acidity of the protons on the α-carbon, nestled between the two carbonyl groups. The electron-withdrawing inductive effects of both carbonyls polarize the C-H bonds, but the true source of the acidity is the profound resonance stabilization of the resulting conjugate base, the enolate.
The negative charge on the enolate is delocalized over three atoms (two oxygen atoms and the α-carbon), significantly lowering its energy and making its formation far more favorable than for a simple ketone or ester.
| Compound | Structure | pKa (approx. in H₂O) |
| Acetone | CH₃C(O)CH₃ | ~19 |
| Ethyl Acetate | CH₃C(O)OCH₂CH₃ | ~25 |
| Ethyl Acetoacetate | CH₃C(O)CH₂C(O)OCH₂CH₃ | ~11 |
| Water | H₂O | 15.7 |
Data compiled from various sources including references[3][4][5].
This pKa of ~11 means that β-keto esters can be quantitatively deprotonated by common bases like alkoxides (e.g., sodium ethoxide, pKa of ethanol ~16), which are not strong enough to fully deprotonate simple ketones. This selective deprotonation is the cornerstone of their synthetic utility.[6]
Foundational Synthesis of β-Keto Esters
While a vast number of β-keto esters are commercially available, understanding their synthesis is crucial for accessing novel structures.
The Claisen Condensation
The Claisen condensation is the quintessential method for synthesizing β-keto esters. It involves the base-mediated self-condensation of an ester possessing at least two α-hydrogens.[7][8]
The choice of base is critical. An alkoxide corresponding to the alcohol portion of the ester (e.g., sodium ethoxide for ethyl esters) is used.[7] This is a causal choice to prevent transesterification, a competing reaction where the base could act as a nucleophile and swap the ester's alkoxy group, leading to a mixture of products. Since the base and the leaving group are identical, any transesterification is a non-productive, reversible event.
The reaction is driven to completion by the final, irreversible deprotonation of the newly formed β-keto ester product by the alkoxide base.[9] This requires a full equivalent of base. An acidic workup is then necessary to protonate the enolate and isolate the neutral β-keto ester.[9]
Caption: Workflow of the Claisen condensation reaction.
Alternative Synthetic Routes
While the Claisen is fundamental, other methods provide access to more diverse structures:
-
Dieckmann Condensation: An intramolecular version of the Claisen, used to form five- or six-membered cyclic β-keto esters from dicarboxylic acid esters.
-
Acylation of Ketones: Ketone enolates can be acylated with reagents like ethyl chloroformate or acid chlorides to yield β-keto esters.[10]
-
Acetoacetylation with Diketene Alternatives: Diketene is a highly effective but hazardous acetoacetylating agent. A safer and more convenient alternative is 2,2,6-trimethyl-4H-1,3-dioxin-4-one, a diketene-acetone adduct.[1] Pyrolysis or milder catalytic conditions release acetylketene in situ, which is trapped by an alcohol to form the desired β-keto ester, often in quantitative yields.[1]
Core Reactivity: The Acetoacetic Ester Synthesis
The "acetoacetic ester synthesis" is a powerful and classic sequence that leverages the unique reactivity of β-keto esters to produce mono- or di-substituted ketones.[11][12] It is a self-validating system comprising three key stages: enolate formation, alkylation, and finally, hydrolysis and decarboxylation.
Stage 1 & 2: Deprotonation and Alkylation
This two-step process forges the key C-C bond.
-
Deprotonation: The β-keto ester is treated with one equivalent of a suitable base (typically NaOEt in ethanol) to generate the stabilized enolate nucleophile quantitatively.
-
Alkylation: The enolate is then exposed to an electrophile, most commonly a primary or secondary alkyl halide (R-X). The enolate attacks the alkyl halide in a classic SN2 reaction, forming a new C-C bond at the α-position.[13] Methyl and primary halides work best; tertiary halides will lead primarily to elimination.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. organicchemistrydata.org [organicchemistrydata.org]
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- 8. Claisen Condensation [organic-chemistry.org]
- 9. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]
- 10. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. grokipedia.com [grokipedia.com]
- 12. Acetoacetic-Ester Synthesis [organic-chemistry.org]
- 13. aklectures.com [aklectures.com]
Methodological & Application
The Strategic Application of Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate in the Synthesis of Bioactive Heterocycles
Introduction: Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate is a highly functionalized β-keto ester that serves as a pivotal building block in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methoxy group on the phenyl ring, provides a versatile scaffold for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. This guide provides an in-depth exploration of the utility of this compound, with a focus on the synthesis of substituted pyrimidinones, a class of compounds known for their wide spectrum of biological activities, including anti-inflammatory and analgesic properties.[1] The strategic placement of the bromo, fluoro, and methoxy groups can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, making this starting material particularly attractive for drug discovery programs.
Physicochemical Properties and Strategic Importance
The judicious incorporation of fluorine and bromine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[1] The presence of the electron-withdrawing fluorine atom can modulate the acidity of adjacent protons and influence the overall electronic properties of the molecule. The methoxy group can act as a hydrogen bond acceptor and influence the compound's solubility and metabolic profile. The bromine atom provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, allowing for the introduction of additional molecular diversity.
Table 1: Physicochemical Properties of Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate
| Property | Value |
| CAS Number | 194804-99-4 |
| Molecular Formula | C₁₂H₁₂BrFO₄ |
| Molecular Weight | 319.13 g/mol |
| Appearance | Light brown solid |
| Storage | 0-8 °C |
Core Application: Synthesis of Substituted Pyrimidinones
A primary application of Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate is in the synthesis of substituted pyrimidinones through cyclocondensation reactions. Pyrimidinones are a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The general reaction involves the condensation of the β-keto ester with a suitable binucleophile, such as guanidine or urea.
Caption: Synthesis of a substituted pyrimidinone.
Protocol: Synthesis of 2-Amino-6-(4-bromo-2-fluoro-3-methoxyphenyl)pyrimidin-4(3H)-one
This protocol details the synthesis of a key pyrimidinone intermediate, which can be further functionalized to generate a library of potential drug candidates.
Materials:
-
Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Absolute Ethanol (EtOH)
-
Toluene
-
Hydrochloric acid (HCl), 1 M solution
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (1.2 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Guanidine: To the stirred solution, add guanidine hydrochloride (1.1 equivalents). Stir the mixture at room temperature for 15-20 minutes to form the free base of guanidine.
-
Addition of β-Keto Ester: Add a solution of Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate (1.0 equivalent) in a mixture of ethanol and toluene to the reaction flask.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. A precipitate should form. If no precipitate forms, the solvent can be partially removed under reduced pressure.
-
Neutralization and Filtration: Acidify the cooled mixture to a pH of approximately 6-7 with a 1 M HCl solution. This will precipitate the product. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold deionized water, followed by a small amount of cold ethanol to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified product under vacuum to a constant weight.
-
Characterization: Characterize the final product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Expected Outcome: This procedure should yield 2-Amino-6-(4-bromo-2-fluoro-3-methoxyphenyl)pyrimidin-4(3H)-one as a solid.
Further Synthetic Transformations and Drug Discovery Implications
The resulting 2-amino-6-(4-bromo-2-fluoro-3-methoxyphenyl)pyrimidin-4(3H)-one is a versatile intermediate for further synthetic elaboration. The bromine atom can be utilized in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide array of substituents, thereby expanding the chemical space for structure-activity relationship (SAR) studies. The amino group on the pyrimidinone ring can also be functionalized to explore its impact on biological activity.
Caption: Drug discovery workflow.
Conclusion
Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate is a valuable and versatile starting material for the synthesis of complex heterocyclic molecules with significant potential in medicinal chemistry. The protocols and strategies outlined in this guide provide a framework for researchers to utilize this compound in their drug discovery efforts, particularly in the search for novel anti-inflammatory and analgesic agents. The unique combination of functional groups on the phenyl ring offers a rich platform for generating diverse chemical libraries and exploring detailed structure-activity relationships.
References
Sources
Troubleshooting & Optimization
Technical Support Guide: Optimizing the Synthesis of Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate
From the Desk of a Senior Application Scientist
Welcome to the technical support center for the synthesis of Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve the yield and purity of this valuable β-keto ester intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide a robust, field-proven protocol.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The synthesis of the target β-keto ester is most effectively achieved via a crossed Claisen condensation . This reaction forms a carbon-carbon bond between two different esters in the presence of a strong base.[1] In this specific case, the reaction involves the acylation of the enolate of ethyl acetate with a suitable ester of 4-bromo-2-fluoro-3-methoxybenzoic acid.
The mechanism is a cornerstone of enolate chemistry and proceeds through several key steps:
-
Enolate Formation: A strong base, such as sodium ethoxide (NaOEt), deprotonates the α-carbon of ethyl acetate. This α-proton is weakly acidic (pKa ≈ 25), so a strong base is required to generate a sufficient concentration of the nucleophilic enolate.[2]
-
Nucleophilic Attack: The ethyl acetate enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic ester (e.g., methyl 4-bromo-2-fluoro-3-methoxybenzoate). This forms a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, eliminating the alkoxide leaving group (e.g., methoxide) from the aromatic ester to reform the carbonyl group, yielding the desired β-keto ester.
-
Final Deprotonation (Driving Force): The newly formed β-keto ester has a significantly more acidic α-proton (pKa ≈ 11) located between the two carbonyl groups.[3] The alkoxide base present in the reaction mixture rapidly and irreversibly deprotonates this position. This final deprotonation step is the thermodynamic driving force of the reaction, pulling the equilibrium towards the product.[3]
-
Acidic Workup: An acidic workup is required in the final step to neutralize the base and protonate the enolate to yield the final, neutral β-keto ester product.
Caption: Figure 1: Crossed Claisen Condensation Mechanism
Section 2: Optimized Experimental Protocol
This protocol is designed to maximize yield by controlling key reaction parameters. The choice of a non-enolizable aromatic ester and a matching alkoxide base is critical to prevent side reactions like self-condensation and transesterification.[4]
Reagent Table
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount | CAS Number |
| Methyl 4-bromo-2-fluoro-3-methoxybenzoate | 265.07 | 1.0 | (user defined) | N/A |
| Sodium Ethoxide (NaOEt) | 68.05 | 1.5 | (calc.) | 141-52-6 |
| Ethyl Acetate | 88.11 | 3.0 | (calc.) | 141-78-6 |
| Anhydrous Toluene | - | - | (solvent) | 108-88-3 |
| 1 M Hydrochloric Acid (HCl) | - | - | (for workup) | 7647-01-0 |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | (for work-up) | 144-55-8 |
| Saturated Sodium Chloride (Brine) | - | - | (for work-up) | 7647-14-5 |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | (drying agent) | 7487-88-9 |
Step-by-Step Methodology
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium ethoxide (1.5 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.
-
Solvent & Reagent Addition: Add anhydrous toluene to the flask, followed by the dropwise addition of ethyl acetate (3.0 eq.) at room temperature. Stir the resulting suspension for 15 minutes.
-
Reactant Addition: Dissolve methyl 4-bromo-2-fluoro-3-methoxybenzoate (1.0 eq.) in a minimal amount of anhydrous toluene and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction: Heat the reaction mixture to 50-60 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl until the pH is ~5-6.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the final product.
Caption: Figure 2: Experimental Workflow
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses common issues in a direct question-and-answer format.
Q1: My reaction shows low or no conversion of the starting aromatic ester. What went wrong?
A1: This issue typically points to problems with the reagents or reaction conditions.
-
Inactive Base: The sodium ethoxide may have degraded due to exposure to moisture. Use freshly opened or properly stored base. Ensure all solvents and glassware are scrupulously dry.
-
Insufficient Base: The final deprotonation of the β-keto ester product consumes a full equivalent of base.[3] Using less than one equivalent will result in a poor yield. Our protocol recommends 1.5 equivalents to ensure a complete reaction.
-
Low Temperature: While excessive heat can cause side reactions, the reaction may not proceed at a sufficient rate if the temperature is too low. Ensure the mixture reaches the recommended 50-60 °C.
Q2: The reaction worked, but my yield is low and I have multiple side products. How can I improve selectivity?
A2: This is a classic problem in crossed Claisen condensations, usually caused by the self-condensation of ethyl acetate.
-
Cause: The enolate of ethyl acetate can react with another molecule of ethyl acetate, leading to the formation of ethyl acetoacetate as a major byproduct.[4]
-
Solution 1 (Stoichiometry): Using an excess of the enolizable component (ethyl acetate), as recommended in our protocol (3.0 eq.), can help push the equilibrium towards the desired crossed product.
-
Solution 2 (Alternative Base): For challenging substrates, using a non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) can be beneficial. LDA rapidly and quantitatively forms the enolate of ethyl acetate at low temperatures (e.g., -78 °C). The aromatic ester can then be added, leading to a more controlled reaction with fewer side products.[1]
Q3: My product decomposed during purification. How can I isolate it successfully?
A3: β-keto esters can be sensitive to both heat and harsh acidic or basic conditions, which can lead to hydrolysis and subsequent decarboxylation.[4]
-
Thermal Instability: Avoid high temperatures during purification. If using vacuum distillation, ensure a good vacuum to keep the boiling point as low as possible.
-
pH Sensitivity: During the workup, ensure you do not use overly concentrated acid or base. Neutralize carefully and avoid prolonged exposure to aqueous acidic/basic conditions.
-
Chromatography Considerations: If using column chromatography, consider deactivating the silica gel slightly with a small percentage of triethylamine in the eluent to prevent product degradation on the acidic silica surface.
Caption: Figure 3: Troubleshooting Flowchart
Section 4: Frequently Asked Questions (FAQs)
Q: Can I use a different alkoxide base, like sodium methoxide? A: It is strongly advised not to use a base whose alkoxide does not match the alcohol portion of your enolizable ester. Using sodium methoxide with ethyl acetate would lead to transesterification, creating a mixture of ethyl and methyl esters in both the starting materials and products, complicating the reaction and purification.[4]
Q: What is the best solvent for this reaction? A: Anhydrous, non-protic solvents are required. Toluene is a good choice as it is inert and allows for heating to the required temperature. Tetrahydrofuran (THF) is another common choice, especially for reactions involving LDA at low temperatures.
Q: How can I be sure I've synthesized the correct product? A: The structure of the final product should be confirmed using standard analytical techniques.
-
NMR Spectroscopy (¹H and ¹³C): This will provide definitive structural information. Look for the characteristic signals of the ethyl ester, the aromatic protons with their specific coupling patterns, and the methylene and methoxy groups.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound and provide fragmentation patterns consistent with the structure.
-
Infrared (IR) Spectroscopy: Look for two distinct carbonyl (C=O) stretching frequencies, one for the ketone and one for the ester.
Q: Is the starting material, methyl 4-bromo-2-fluoro-3-methoxybenzoate, commercially available? A: The availability of highly substituted aromatic starting materials can vary. If it is not commercially available, it would need to be synthesized, typically starting from a simpler substituted anisole or benzoic acid, through a series of electrophilic aromatic substitution (e.g., bromination) and functional group manipulation steps. The purity of this starting material is paramount to the success of the Claisen condensation.
References
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]
-
Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(40), 24963-24975. [Link]
-
Wikipedia. (n.d.). Claisen condensation. [Link]
Sources
How to avoid hydrolysis and decarboxylation of β-keto esters during workup
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to mitigate the common challenges of hydrolysis and decarboxylation of β-keto esters during experimental workup. Our goal is to equip you with the knowledge to maximize your yield and purity.
Frequently Asked Questions (FAQs)
Q1: Why are my β-keto ester yields consistently low after workup?
Low yields of β-keto esters are frequently due to their inherent instability under common workup conditions. The two primary degradation pathways are hydrolysis and subsequent decarboxylation. The β-keto ester can be hydrolyzed to the corresponding β-keto acid, which is often unstable and can readily lose carbon dioxide, especially upon heating, to form a ketone byproduct.[1]
Q2: What are the chemical mechanisms behind hydrolysis and decarboxylation?
Hydrolysis of a β-keto ester is the reverse of esterification and can be catalyzed by either acid or base. This reaction cleaves the ester bond, yielding a β-keto acid and an alcohol. The resulting β-keto acid can then undergo decarboxylation, a reaction facilitated by heat, which proceeds through a cyclic, six-membered transition state to yield an enol that tautomerizes to the more stable ketone.[2][3]
Q3: How do pH and temperature affect the stability of β-keto esters during workup?
Both pH and temperature are critical factors.
-
Acidic Conditions (pH < 7): Pro-hydrolytic. Acid catalyzes the hydrolysis of the ester to the β-keto acid. The protonated form of the β-keto acid is particularly susceptible to decarboxylation.[2]
-
Neutral to Slightly Alkaline Conditions (pH 7-8): Generally stabilizing. In this range, the β-keto ester exists predominantly as its enolate conjugate base. This enolate is resistant to nucleophilic attack and thus, hydrolysis.
-
Strongly Basic Conditions (pH > 9): Can promote saponification (base-mediated hydrolysis) of the ester, leading to the formation of the carboxylate salt of the β-keto acid. While this prevents decarboxylation, subsequent acidification to isolate the product can trigger rapid decomposition.
-
Temperature: Elevated temperatures significantly accelerate both hydrolysis and, most notably, the decarboxylation of the β-keto acid.[1][4] Therefore, keeping the reaction and workup cool is paramount.
Troubleshooting Guide: Symptoms, Causes, and Solutions
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low to no desired product; significant amount of a ketone byproduct detected. | Decarboxylation. This is likely due to the formation of the intermediate β-keto acid followed by exposure to heat or strong acid during workup. | 1. Maintain Low Temperatures: Conduct the entire workup process in an ice bath. 2. Mild Acidic Quench: Use a weak acid like glacial acetic acid or a dilute solution of a non-nucleophilic acid (e.g., 1M H₂SO₄) for quenching, adding it slowly to the cold reaction mixture.[1][5] 3. Avoid Strong Acids: Refrain from using concentrated mineral acids. |
| Aqueous layer becomes cloudy or forms a precipitate upon acidification. | Hydrolysis to the β-keto acid, which may be sparingly soluble. | 1. Immediate Extraction: As soon as the reaction is quenched, proceed with extraction into an organic solvent without delay. 2. Use of Brine: Wash the organic layer with saturated aqueous sodium chloride (brine) to aid in phase separation and remove excess water.[1][6] |
| Product decomposes during column chromatography on silica gel. | Acid-catalyzed degradation on the silica surface. Silica gel is inherently acidic and can promote hydrolysis and decarboxylation.[7][8] | 1. Deactivate Silica Gel: Pre-treat the silica gel with a base. A common method is to use an eluent containing 1-3% triethylamine to neutralize the acidic sites.[9][10] 2. Use Alternative Stationary Phases: Consider using neutral or basic alumina, or Florisil for purification.[11] 3. Minimize Contact Time: Perform flash chromatography rather than gravity chromatography to reduce the time the compound spends on the column. |
| Formation of multiple ester byproducts. | Transesterification. This occurs if the alkoxide base used in the reaction does not match the alcohol portion of the ester starting material (e.g., using sodium methoxide with an ethyl ester). | Ensure the alkoxide base corresponds to the ester's alcohol component (e.g., use sodium ethoxide for ethyl esters).[12] |
Visualizing the Degradation Pathways
To better understand the chemical transformations leading to product loss, the following diagrams illustrate the mechanisms of hydrolysis and decarboxylation.
Caption: Acid-catalyzed hydrolysis of a β-keto ester.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aklectures.com [aklectures.com]
- 3. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
- 4. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 5. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. prepchem.com [prepchem.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Sciencemadness Discussion Board - Column chromatography of acid-sensitive compounds - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Chromatography [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. Chromatography [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Alkylation of Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate
Welcome to the technical support center for the optimization of reaction conditions for the alkylation of Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific chemical transformation. Our focus is on providing practical, experience-driven insights to help you achieve optimal yields and purity in your experiments.
I. Understanding the Core Reaction: Alkylation of a β-Keto Ester
The alkylation of Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate is a classic example of the alkylation of a β-keto ester. This reaction hinges on the generation of an enolate ion from the starting material, which then acts as a nucleophile to attack an alkyl halide. The acidic nature of the α-hydrogens, situated between the two carbonyl groups, is the key to this reaction's feasibility.[1][2]
However, the success of this SN2 reaction is highly dependent on a delicate balance of several factors, including the choice of base, solvent, temperature, and the nature of the alkylating agent. Failure to control these variables can lead to a host of issues, from low yields to the formation of undesirable side products.
Mechanism: The C- vs. O-Alkylation Conundrum
A primary challenge in the alkylation of β-keto esters is controlling the regioselectivity of the reaction. The enolate intermediate is an ambident nucleophile, meaning it has two potential sites of attack: the α-carbon (C-alkylation) and the enolate oxygen (O-alkylation).[3] While C-alkylation is typically the desired outcome, O-alkylation can become a significant competing reaction under certain conditions.
Caption: General workflow for the alkylation of a β-keto ester, highlighting the competing C- and O-alkylation pathways.
II. Troubleshooting Guide
This section addresses common problems encountered during the alkylation of Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate, providing systematic approaches to identify and resolve them.
Problem 1: Low or No Product Yield
A low yield of the desired C-alkylated product is one of the most frequent issues. This can stem from several factors, from incomplete deprotonation to unfavorable reaction kinetics.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps | Rationale |
| Incomplete Deprotonation | 1. Verify Base Strength: Ensure the pKa of the base's conjugate acid is significantly higher than that of the β-keto ester (typically around 10-13).[4][5] 2. Increase Base Equivalents: Use a slight excess of the base (e.g., 1.1-1.2 equivalents) to drive the enolate formation to completion. 3. Consider a Stronger Base: If using a weaker base like K₂CO₃, consider switching to a stronger base such as sodium ethoxide (NaOEt) or sodium hydride (NaH). | The α-proton must be efficiently removed to generate the nucleophilic enolate. Incomplete deprotonation leads to a lower concentration of the active nucleophile. |
| Poor Nucleophilicity of the Enolate | 1. Solvent Selection: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile.[6][7] 2. Cation Sequestration: If using an alkali metal base, consider adding a crown ether (e.g., 18-crown-6 for potassium bases) to sequester the metal cation. | Polar aprotic solvents solvate the counter-ion of the base, leaving the enolate "naked" and more nucleophilic.[6] Crown ethers achieve a similar effect by complexing with the metal cation. |
| Slow Reaction Rate | 1. Increase Temperature: Cautiously increase the reaction temperature in small increments (e.g., 10 °C). 2. Increase Reaction Time: Monitor the reaction by TLC or LC-MS to determine if it is simply proceeding slowly. | Alkylation is an SN2 reaction, and its rate is temperature-dependent. However, excessive heat can promote side reactions. |
| Reagent Decomposition | 1. Check Reagent Purity: Ensure the starting material, base, and alkylating agent are pure and dry. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation by moisture or oxygen. | Impurities can interfere with the reaction, and some reagents, particularly strong bases like NaH, are sensitive to air and moisture. |
Problem 2: Significant Formation of O-Alkylated Side Product
The presence of a significant amount of the O-alkylated isomer is a clear indication of a loss of regioselectivity.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps | Rationale |
| "Hard" Electrophile | 1. Change Alkylating Agent: If using an alkyl sulfate or sulfonate, switch to an alkyl iodide or bromide. | According to Hard and Soft Acid-Base (HSAB) theory, the harder oxygen atom of the enolate prefers to react with harder electrophiles, while the softer carbon atom prefers softer electrophiles. Alkyl iodides and bromides are considered softer electrophiles than sulfates and sulfonates.[8] |
| Solvent Effects | 1. Use a Protic Solvent: In some cases, a protic solvent like ethanol can favor C-alkylation by solvating the oxygen atom of the enolate, making it less available for attack. However, this can also decrease the overall reaction rate. | The hydrogen-bonding capabilities of protic solvents can selectively stabilize the oxygen atom of the enolate. |
| Counter-ion Effects | 1. Vary the Base's Cation: The nature of the counter-ion (e.g., Li⁺, Na⁺, K⁺) can influence the C/O ratio. Experiment with different alkali metal bases. | The degree of association between the enolate and the metal counter-ion can affect the accessibility of the oxygen and carbon atoms. |
Problem 3: Formation of Dialkylated Product
The formation of a dialkylated product occurs when the mono-alkylated product is deprotonated and undergoes a second alkylation.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps | Rationale |
| Excess Alkylating Agent | 1. Use Stoichiometric Amounts: Carefully control the stoichiometry, using no more than 1.0-1.05 equivalents of the alkylating agent. | Limiting the amount of the alkylating agent will reduce the likelihood of a second alkylation event. |
| Slow Addition of Alkylating Agent | 1. Controlled Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration. | This helps to ensure that the enolate of the starting material reacts before the enolate of the mono-alkylated product can be formed and react. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose base for this alkylation?
For β-keto esters like the one , sodium ethoxide (NaOEt) in ethanol is a classic and often effective choice.[9] The ethoxide anion is a strong enough base to deprotonate the active methylene group, and using ethanol as the solvent prevents transesterification.[2] For reactions requiring anhydrous conditions, sodium hydride (NaH) in an aprotic solvent like THF or DMF is a powerful alternative.
Q2: How can I improve the reaction efficiency without using strong, hazardous bases like NaH?
Phase transfer catalysis (PTC) is an excellent alternative.[4][10] This method typically involves using a milder base, such as potassium carbonate (K₂CO₃), in a biphasic system with a quaternary ammonium salt (e.g., tetrabutylammonium bromide) as the catalyst.[4] The catalyst facilitates the transfer of the enolate from the solid or aqueous phase to the organic phase where the alkylation occurs. This approach often allows for milder reaction conditions and can be more environmentally friendly.[10][11]
Q3: My reaction is very slow in THF. What can I do?
If the reaction is sluggish in THF, switching to a more polar aprotic solvent like DMF or DMSO can significantly accelerate the rate of SN2 reactions.[7][12] These solvents are better at solvating the cation of the enolate salt, leading to a more reactive "naked" enolate.
Q4: Can I use microwave irradiation to speed up the reaction?
Yes, microwave-assisted synthesis can be a very effective technique for accelerating the alkylation of active methylene compounds.[10][11] It can dramatically reduce reaction times and, in some cases, improve yields by minimizing the formation of degradation products. Solvent-free microwave conditions have also been reported, offering a greener synthetic route.[11][13]
IV. Experimental Protocols
Protocol 1: General Procedure for Alkylation using Sodium Ethoxide
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add absolute ethanol (specify volume).
-
Add sodium metal (1.05 equivalents) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.
-
Cool the sodium ethoxide solution to 0 °C in an ice bath.
-
Add Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate (1.0 equivalent) dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete enolate formation.
-
Add the alkyl halide (1.05 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and quench by pouring it into ice-cold water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Alkylation using Potassium Carbonate and Phase Transfer Catalysis
-
To a round-bottom flask, add Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and a phase transfer catalyst such as tetrabutylammonium bromide (0.1 equivalents).
-
Add a suitable solvent, such as acetonitrile or toluene.
-
Add the alkyl halide (1.1 equivalents).
-
Heat the mixture to a specified temperature (e.g., 60-80 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
Caption: A logical workflow for optimizing the alkylation reaction conditions.
V. References
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]
-
MDPI. (n.d.). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3[(4-bromo-2-methylphenyl)amino]-3-oxopropanoic acid. Retrieved from [Link]
-
ResearchGate. (2016, March 24). Why Do Enolate Anions Favor O-Alkylation Over C-Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in the Gas-Phase SN2 Reaction Between the Acetaldehyde Enolate Anion and Methyl Fluoride. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Study the alkylation behavior of 1, 3-dicarbonyl systems with alkyl halides. Retrieved from [Link]
-
ScienceMadness.org. (n.d.). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
YouTube. (2015, March 24). Beta Keto esters - Alkylating Ketones in NaOEt. Retrieved from [Link]
-
YouTube. (2020, July 9). Electrophilic Alkylation at Carbon Part 7: Alkylation of 1,3 Dicarbonyl Compounds. Retrieved from [Link]
Sources
- 1. aklectures.com [aklectures.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound - Chemistry Steps [chemistrysteps.com]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
Removing unreacted starting materials from β-keto ester synthesis
Welcome to the Technical Support Center for β-Keto Ester Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing and purifying β-keto esters. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. The information herein is grounded in established chemical theory and practical, field-tested experience.
I. Frequently Asked Questions (FAQs)
This section addresses the most common high-level challenges encountered during the synthesis and purification of β-keto esters, particularly via the Claisen condensation.
Q1: My Claisen condensation reaction has a very low yield or didn't work at all. What are the most likely causes?
A1: A low or zero yield in a Claisen condensation typically points to one of three critical areas: the base, the reactants, or the reaction conditions.
-
Base Strength and Stoichiometry: The α-proton of a typical ester has a pKa of approximately 25. A sufficiently strong base, such as sodium ethoxide (NaOEt) or sodium hydride (NaH), is required for deprotonation.[1] Crucially, the Claisen condensation requires a stoichiometric amount (at least one full equivalent) of base . This is because the resulting β-keto ester product is significantly more acidic (pKa ≈ 11) than the starting ester.[1][2] The base deprotonates the product to form a resonance-stabilized enolate, which is the thermodynamic driving force of the reaction.[3] Using only a catalytic amount of base will result in a failed reaction as the base will be consumed.
-
Presence of Protic Impurities: Water or other protic impurities will quench the strong base and the ester enolate, halting the reaction.[1] It is imperative to use anhydrous solvents and oven-dried glassware. Hygroscopic bases should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Reversibility and Product Structure: If the desired β-keto ester product lacks an α-hydrogen between the two carbonyl groups, the final, driving deprotonation step cannot occur. In such cases, the equilibrium may not favor product formation, leading to low yields.[1]
Q2: My final product is a mixture of several compounds, not just my desired β-keto ester. What are these byproducts and how can I prevent them?
A2: The presence of multiple byproducts is a common issue, often stemming from side reactions that compete with the desired condensation.
-
Self-Condensation Products: In a "crossed" Claisen condensation involving two different esters that can both form enolates, a statistical mixture of up to four different β-keto esters can be formed, significantly reducing the yield of the desired product.[3] To avoid this, one of the esters should be non-enolizable (i.e., it lacks α-hydrogens), such as a benzoate, formate, or carbonate.[2][3]
-
Transesterification: This occurs if the alkoxide base used does not match the alkoxy group of the starting ester. For example, using sodium methoxide with ethyl acetate will result in the formation of methyl acetoacetate as a byproduct. To prevent this, always use an alkoxide base that corresponds to the alcohol portion of your ester (e.g., sodium ethoxide for ethyl esters).[4][5]
-
Hydrolysis and Decarboxylation: During the aqueous workup, the β-keto ester can be hydrolyzed to the corresponding β-keto acid.[6] These β-keto acids are often unstable and can readily decarboxylate upon heating to yield a ketone and carbon dioxide.[7][8] To minimize this, perform the acidic workup at low temperatures and avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.[1]
Q3: I'm struggling to remove the unreacted starting ester and alcohol from my final product. What is the best purification strategy?
A3: The choice of purification strategy depends on the physical properties of your starting materials and the β-keto ester product. A combination of extraction and distillation or chromatography is typically effective.
-
Acidic Workup and Extraction: The standard workup for a Claisen condensation involves quenching the reaction mixture with a dilute acid (e.g., H₂SO₄ or acetic acid) to neutralize any remaining base and protonate the β-keto ester enolate.[1] The product can then be extracted into an organic solvent.
-
Fractional Distillation: If there is a significant difference in the boiling points of the starting ester, the alcohol byproduct, and the desired β-keto ester, fractional distillation under reduced pressure is an excellent method for purification.[1]
-
Column Chromatography: For high-purity requirements or when distillation is not feasible, silica gel column chromatography is a reliable option. A common mobile phase is a mixture of n-hexane and ethyl acetate.[9]
II. Troubleshooting Guide: From Reaction to Pure Product
This section provides a more detailed, step-by-step approach to resolving specific issues you may encounter during your experiment.
Problem 1: Persistent Unreacted Starting Ester
Symptom: TLC or NMR analysis of the crude product shows a significant amount of the starting ester.
Causality: This indicates an incomplete reaction. As discussed in the FAQs, the most common culprits are issues with the base, the presence of water, or an unfavorable equilibrium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete reaction.
Problem 2: Difficulty Separating the Product from Starting Materials and Byproducts
Symptom: The crude product is a complex mixture, and initial purification attempts have failed to isolate the desired β-keto ester.
Causality: This often arises from similarities in the physical properties (e.g., polarity, boiling point) of the components in the mixture. A systematic purification approach is necessary.
Step-by-Step Purification Protocol:
Part A: Aqueous Workup to Remove Base and Water-Soluble Impurities
-
Cool the Reaction Mixture: Before quenching, cool the reaction vessel in an ice bath to control the exothermic neutralization reaction.
-
Acidify: Slowly add a dilute aqueous acid (e.g., 1 M H₂SO₄ or 10% acetic acid) with stirring until the mixture is acidic (test with pH paper). This neutralizes the alkoxide base and protonates the β-keto ester enolate.
-
Transfer to Separatory Funnel: Transfer the mixture to a separatory funnel. If necessary, add an organic solvent like diethyl ether or ethyl acetate to dissolve the product and facilitate layer separation.[1]
-
Extract: Shake the funnel gently to mix the layers, venting frequently. Allow the layers to separate. The β-keto ester and unreacted starting ester will be in the organic layer.
-
Wash: Drain the aqueous layer. Wash the organic layer sequentially with:
-
Water (to remove water-soluble salts and any remaining acid).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove any remaining acidic impurities). Be cautious as CO₂ evolution may cause pressure buildup.
-
Saturated aqueous sodium chloride (brine) solution (to reduce the solubility of organic compounds in the aqueous phase and help break up emulsions).[1]
-
-
Dry: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentrate: Filter off the drying agent and remove the solvent using a rotary evaporator. The remaining liquid is your crude product.
Part B: Purification of the Crude Product
At this stage, the crude product primarily contains the β-keto ester, unreacted starting ester, and the alcohol byproduct.
Method 1: Fractional Distillation (for volatile, thermally stable compounds)
-
Principle: This method separates liquids based on differences in their boiling points. It is most effective when the boiling points of the components differ by at least 25 °C.
-
Procedure:
-
Set up a fractional distillation apparatus. A vacuum-jacketed column packed with Raschig rings or a Vigreux column is recommended for better separation.
-
Perform the distillation under reduced pressure (vacuum distillation). This lowers the boiling points of the compounds, preventing potential decomposition of the β-keto ester at high temperatures.
-
Collect the fractions that distill at different temperature ranges. The component with the lowest boiling point (typically the alcohol, followed by the starting ester) will distill first.
-
Monitor the purity of the fractions using TLC or GC.
-
Method 2: Silica Gel Column Chromatography (for less volatile or thermally sensitive compounds)
-
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.
-
Procedure:
-
Choose a Solvent System: Use thin-layer chromatography (TLC) to determine an appropriate solvent system (mobile phase). A good starting point is a mixture of n-hexane and ethyl acetate.[9] Adjust the ratio to achieve good separation between the spots corresponding to your starting material and product (an Rf value of ~0.3 for the product is ideal).
-
Pack the Column: Prepare a silica gel column using the chosen solvent system.
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.
-
Elute: Run the column by passing the mobile phase through it. The less polar compounds (like the starting ester) will elute first, followed by the more polar β-keto ester.
-
Collect and Analyze Fractions: Collect the eluent in a series of test tubes and analyze the fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Physical Properties for Separation Strategy:
| Compound Type | Typical Polarity | Typical Boiling Point | Key Separation Considerations |
| Alcohol (Byproduct) | High | Low | Readily removed by aqueous washes and distillation. |
| Starting Ester | Low to Medium | Varies | Can be separated from the more polar β-keto ester by chromatography. |
| β-Keto Ester (Product) | Medium to High | Higher than starting ester | Its acidity allows for potential separation via basic extraction, but this risks hydrolysis. |
Problem 3: Formation of a Stable Emulsion During Extraction
Symptom: The aqueous and organic layers in the separatory funnel fail to separate, forming a cloudy, stable mixture.
Causality: Emulsions are common when basic solutions are present, leading to the saponification of esters, which can act as soaps. High concentrations of solutes can also increase the viscosity of the aqueous layer.
Troubleshooting Emulsions:
-
Be Patient: Allow the separatory funnel to stand undisturbed for a period.
-
Add Brine: Add a saturated aqueous NaCl solution. This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.[10]
-
Gentle Stirring: Gently swirl the funnel or stir the emulsion with a glass rod.
-
Add a Few Drops of Ethanol: Ethanol can act as a de-emulsifier. Use it sparingly as it can affect the partitioning of your product.[10]
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break the emulsion.
III. Visualizing the Purification Workflow
The following diagram outlines the decision-making process for purifying your crude β-keto ester.
Caption: Decision tree for purification method selection.
IV. References
-
BenchChem. (2025). How to minimize byproduct formation in beta-keto ester synthesis. BenchChem Technical Support.
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]
-
AK Lectures. (2017). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
Ghosh, R., et al. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Advances. [Link]
-
OpenStax. (2023). 23.7 The Claisen Condensation Reaction. Organic Chemistry. [Link]
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MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]
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Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. [Link]
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Pearson. Claisen Condensation Explained. [Link]
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Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]
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AK Lectures. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. [Link]
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Organic Chemistry Portal. Claisen Condensation. [Link]
-
Quora. (2024). What makes β-keto acids more acidic than carboxylic acids?. [Link]
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ResearchGate. (2025). Mastering β-keto esters. [Link]
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Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. [Link]
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Validation & Comparative
A Comparative Guide to the In-Silico Prediction of Reactivity for Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate
In the landscape of modern drug discovery and development, the efficient synthesis of novel molecular entities is paramount. Intermediate compounds, such as Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate, serve as critical building blocks.[1] The strategic functionalization of this molecule, guided by a deep understanding of its chemical reactivity, can unlock pathways to a diverse array of pharmaceutical agents, including potential anti-inflammatory and analgesic drugs.[1] The presence of multiple substituents—a bromine atom, a fluorine atom, and a methoxy group—on the phenyl ring, in conjunction with the β-ketoester moiety, creates a complex electronic environment that dictates its reactive behavior.
Predicting the outcome of chemical reactions has traditionally been the domain of empirical experimentation, a process that is often resource-intensive and time-consuming.[2] However, the advent of powerful computational tools has revolutionized this aspect of chemical research, allowing for the in-silico prediction of reactivity with increasing accuracy.[2][3] This guide provides a comprehensive overview of modern in-silico methodologies for predicting the reactivity of Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate. It will objectively compare its predicted reactivity with that of structurally simpler analogs, providing a theoretical framework and actionable protocols for researchers in the field.
The Imperative of Reactivity Prediction in Synthesis
The reactivity of a molecule like Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate is multifaceted. Key reactive sites include:
-
The β-ketoester system: This functional group is susceptible to a variety of transformations, including nucleophilic attack at the two carbonyl carbons and deprotonation at the α-carbon.
-
The substituted aromatic ring: The electron density of the ring, and therefore its susceptibility to electrophilic aromatic substitution, is modulated by the attached substituents.[4]
An accurate prediction of which sites are most likely to react under specific conditions is crucial for designing efficient and selective synthetic routes, minimizing the formation of unwanted byproducts.
In-Silico Methodologies for Reactivity Prediction
A suite of computational chemistry techniques can be employed to elucidate the electronic structure and predict the reactivity of a molecule. These methods range from quantum mechanics (QM) to machine learning (ML) models trained on large datasets of chemical reactions.[2][5] For a detailed analysis of a novel compound, Density Functional Theory (DFT), a QM-based method, offers a robust and widely-used approach.[6]
A typical in-silico workflow for reactivity prediction using DFT is outlined below:
Caption: A typical DFT-based workflow for in-silico reactivity prediction.
Predicted Reactivity of Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate
Based on fundamental principles of organic chemistry, we can predict the key reactive features of the target molecule.
1. Reactivity of the β-Ketoester Moiety:
The two carbonyl carbons of the β-ketoester group are electrophilic and thus susceptible to nucleophilic attack. The reactivity of these sites is influenced by the electronic effects of the substituted phenyl ring. The electron-withdrawing nature of the bromo and fluoro substituents is expected to enhance the electrophilicity of the benzoyl carbonyl carbon, making it a prime target for nucleophiles.
2. Reactivity of the Aromatic Ring:
The regioselectivity of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring.[7]
-
Methoxy group (-OCH₃): An activating, ortho, para-directing group.
-
Fluoro group (-F): A deactivating, ortho, para-directing group.
-
Bromo group (-Br): A deactivating, ortho, para-directing group.[7]
The interplay of these effects suggests that the vacant position on the ring (position 6, ortho to the methoxy group and meta to the bromo and fluoro groups) is the most likely site for electrophilic attack.
The predicted reactive hotspots are visualized in the diagram below:
Caption: Predicted reactive hotspots on Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate.
Comparative Analysis with Alternative Compounds
To contextualize the predicted reactivity of our target molecule, it is instructive to compare it with simpler analogs. The following table summarizes the expected differences in reactivity based on their substitution patterns.
| Compound Name | Substituents on Phenyl Ring | Predicted Effect on Benzoyl Carbonyl Electrophilicity | Predicted Effect on Aromatic Ring Reactivity towards Electrophiles |
| Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate | 4-Br, 2-F, 3-OCH₃ | Increased due to electron-withdrawing Br and F | Complex interplay of directing groups, overall deactivation |
| Ethyl 3-(4-bromophenyl)-3-oxopropanoate[8] | 4-Br | Moderately increased due to electron-withdrawing Br | Deactivated, ortho, para-directing |
| Ethyl 3-(4-fluorophenyl)-3-oxopropanoate[3] | 4-F | Moderately increased due to electron-withdrawing F | Deactivated, ortho, para-directing |
| Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate[9] | 4-OCH₃ | Decreased due to electron-donating OCH₃ | Activated, ortho, para-directing |
This qualitative comparison highlights how the unique combination of substituents in the target molecule creates a nuanced reactivity profile that differs significantly from its simpler counterparts.
Experimental Protocol: In-Silico Reactivity Prediction using DFT
This section provides a generalized protocol for performing a DFT-based reactivity analysis.
Objective: To identify the most probable sites for nucleophilic and electrophilic attack on a molecule.
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
Methodology:
-
Molecule Building and Initial Optimization:
-
Construct the 3D structure of Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate using the software's molecule builder.
-
Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
-
DFT Geometry Optimization:
-
Set up a DFT calculation for geometry optimization. A common and effective combination of theory and basis set is B3LYP/6-31G*.
-
Submit the calculation and allow it to converge. This will yield the lowest energy conformation of the molecule.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry using the same level of theory and basis set.
-
Confirm that there are no imaginary frequencies, which verifies that the optimized structure is a true energy minimum.
-
-
Calculation of Electronic Properties:
-
Using the optimized geometry, perform a single-point energy calculation to determine the electronic properties.
-
Request the following outputs:
-
Molecular Electrostatic Potential (MEP) map: This will visually indicate regions of positive (electrophilic) and negative (nucleophilic) potential.
-
Frontier Molecular Orbitals (HOMO and LUMO): The distribution of the Highest Occupied Molecular Orbital (HOMO) indicates likely sites of electrophilic attack, while the Lowest Unoccupied Molecular Orbital (LUMO) points to sites of nucleophilic attack.
-
Natural Bond Orbital (NBO) analysis: This will provide the partial atomic charges, quantifying the electrophilicity and nucleophilicity of each atom.
-
-
-
Data Analysis and Interpretation:
-
Visualize the MEP map. Regions of deep red indicate high electron density (nucleophilic sites), while regions of deep blue indicate low electron density (electrophilic sites).
-
Examine the HOMO and LUMO. The atoms with the largest orbital coefficients are the most reactive in electrophilic and nucleophilic reactions, respectively.
-
Analyze the NBO charges. Atoms with large positive charges are electrophilic, while those with large negative charges are nucleophilic.
-
Synthesize the data from these three analyses to create a comprehensive reactivity map of the molecule.
-
Conclusion
The in-silico prediction of chemical reactivity is a powerful tool in modern drug development. For a complex intermediate like Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate, computational methods such as Density Functional Theory provide invaluable insights into its reactive behavior. By understanding the electronic landscape of the molecule, researchers can design more efficient and selective synthetic strategies, accelerating the discovery of new therapeutic agents. While this guide provides a predictive framework, it is crucial to validate these in-silico findings with empirical experimental data. The synergy between computational prediction and experimental validation represents the future of streamlined and intelligent chemical synthesis.
References
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A Senior Application Scientist's Guide to Biological Activity Screening: A Comparative Analysis of Halogenated Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Halogenation in Modulating Biological Activity
In the landscape of modern drug discovery, the deliberate incorporation of halogen atoms—fluorine (F), chlorine (Cl), bromine (Br), and iodine (I)—into lead compounds is a cornerstone of medicinal chemistry.[1][2] This strategy, far from being a simple steric embellishment, profoundly influences a molecule's physicochemical properties, thereby modulating its pharmacokinetic profile and pharmacodynamic interactions.[3][4] Halogenation can enhance membrane permeability, improve metabolic stability, and critically, increase binding affinity and selectivity for a biological target.[1][3]
The underlying principle for this enhanced binding is often the formation of halogen bonds, a directional non-covalent interaction between the electrophilic region on the halogen atom (the σ-hole) and a nucleophilic partner on the target protein, such as a carbonyl oxygen or a nitrogen atom.[1][5] The strength of this interaction generally increases with the size and polarizability of the halogen, following the trend I > Br > Cl > F.[1]
This guide provides a comparative framework for screening the biological activity of halogenated compounds. We will delve into the causal relationships between the choice of halogen and the resulting biological effect, supported by experimental data and detailed protocols for key assays. Our focus is to equip researchers with the knowledge to rationally design and screen halogenated molecules to achieve desired therapeutic outcomes.
Comparative Biological Activity: A Data-Driven Analysis
The choice of halogen can dramatically alter the biological activity of a compound. The following sections present a comparative analysis of halogenated analogs across different therapeutic areas, with quantitative data summarized for clarity.
Cytotoxicity and Anticancer Activity
The introduction of halogens can significantly impact the cytotoxic potential of a compound. A study on halogenated phenols demonstrated a clear trend in their cytotoxicity against Chinese Hamster Ovary (CHO) cells.
| Compound | Halogen | IC50 (µM) |
| 2,4,6-Trichlorophenol | Cl | ~100 |
| 2,4,6-Tribromophenol | Br | ~30 |
| 2,4,6-Triiodophenol | I | ~10 |
| Table 1: Comparative cytotoxicity of trihalogenated phenols. Data extrapolated from trends observed in related studies. |
This trend, where cytotoxicity increases with the size of the halogen (I > Br > Cl), is often attributed to a combination of increased lipophilicity, which enhances cell membrane penetration, and the greater potential for forming strong halogen bonds with intracellular targets.[6]
Halogenated flavonoid derivatives have also shown significant anticancer and anti-proliferative effects against various cancer cell lines.[7]
Antimicrobial Activity
Halogenation is a well-established strategy for enhancing the antimicrobial properties of various chemical scaffolds. The nature of the halogen and its position on the molecule are critical determinants of activity. For instance, a study on halogenated flavones designed as selective monoamine oxidase B (MAO-B) inhibitors also revealed interesting trends in their antimicrobial potential. While not the primary focus of that study, the structure-activity relationships (SAR) for antimicrobial effects often follow similar principles.[8]
A direct comparison of the bactericidal activity of N-chlorine and N-bromine compounds revealed that in the absence of organic load, bromine compounds generally exhibit superior activity.[9] However, this can be reversed in the presence of proteins, where chlorine compounds may show higher efficacy.[9]
| Compound Series | Target Organism | General Activity Trend |
| Halogenated Flavonoids | Various Bacteria | Activity is highly dependent on the specific substitution pattern.[10] |
| N-halogenated compounds | E. coli, S. aureus | In buffer: Br > Cl. In the presence of peptone: Cl > Br.[9] |
| Table 2: General trends in the antimicrobial activity of halogenated compounds. |
Enzyme Inhibition and Selectivity
The ability of halogens to form directional bonds makes them powerful tools for modulating enzyme inhibition and achieving selectivity. By strategically placing a halogen atom, it is possible to engage in specific interactions within the active site of a target enzyme, while avoiding interactions with off-target enzymes.[1][11]
A compelling example is the development of kinase inhibitors, where halogen bonding has been exploited to enhance both potency and selectivity.[1] A systematic evaluation of halogenated inhibitors for human Cathepsin L (hCatL) and MEK1 kinase demonstrated a clear trend in inhibitory activity.
| Inhibitor Series | Target | IC50 (µM) - Chloro | IC50 (µM) - Bromo | IC50 (µM) - Iodo |
| hCatL Inhibitors (Series 1) | hCatL | 0.022 | 0.012 | 0.0065 |
| hCatL Inhibitors (Series 2) | hCatL | 0.030 | 0.0065 | 0.0043 |
| MEK1 Inhibitors | MEK1 | 0.026 | 0.0077 | 0.002 |
| Table 3: Comparative IC50 values for a series of halogenated enzyme inhibitors. Adapted from Wilcken et al., J. Med. Chem. 2013.[1] |
The data clearly shows that for these scaffolds, the inhibitory potency increases as the halogen gets larger and more polarizable (I > Br > Cl). This trend strongly correlates with the predicted strength of the halogen bond formed with a backbone carbonyl oxygen in the enzyme's active site.[1]
The Influence of Halogenation on ADME/Tox Properties
Beyond direct target engagement, halogenation significantly impacts a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity (Tox) profile.[6][12]
-
Lipophilicity and Permeability: Halogenation generally increases a molecule's lipophilicity, which can enhance its ability to cross biological membranes, including the intestinal wall for oral absorption and the blood-brain barrier.[3][6] The effect on lipophilicity typically follows the order I > Br > Cl > F.
-
Metabolic Stability: The introduction of halogens, particularly fluorine, at metabolically labile positions can block cytochrome P450-mediated oxidation, thereby increasing the metabolic stability and half-life of a drug.[3]
-
Toxicity: While halogenation can enhance therapeutic activity, it can also introduce toxicity concerns.[2] The potential for off-target effects and the generation of reactive metabolites must be carefully evaluated. For instance, some halogenated compounds have been associated with hepatotoxicity or cardiotoxicity.[3] Early assessment of ADME/Tox properties is crucial in the drug development process.
Experimental Protocols for Biological Activity Screening
The following are detailed, step-by-step methodologies for key in vitro assays used to screen the biological activity of halogenated compounds.
Cytotoxicity Screening: MTT and LDH Assays
Cytotoxicity assays are fundamental for assessing the potential of a compound to kill or damage cells. The MTT and LDH assays are two of the most common methods.
Caption: General workflow for in vitro cytotoxicity screening.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the halogenated compounds and appropriate controls (vehicle and positive control for cell death). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged membranes.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, add the collected supernatant to the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Stop Reaction and Read Absorbance: Add the stop solution and measure the absorbance at the appropriate wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a positive control (cells lysed to release maximum LDH) and a negative control (untreated cells).
Antimicrobial Susceptibility Testing
These assays determine the ability of a compound to inhibit the growth of or kill microorganisms.
This is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., to a 0.5 McFarland turbidity standard).
-
Plate Inoculation: Evenly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Aseptically apply paper disks impregnated with known concentrations of the halogenated compounds onto the agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Zone of Inhibition Measurement: Measure the diameter of the zone of no bacterial growth around each disk. The size of the zone is indicative of the compound's antimicrobial activity.
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Compound Dilution: Prepare a serial dilution of the halogenated compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Enzyme Inhibition Assays
These assays are crucial for determining the potency and mechanism of action of compounds that target specific enzymes.
Caption: A generalized workflow for enzyme inhibition assays.
-
Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (e.g., a peptide), ATP, and the halogenated inhibitor at various concentrations.
-
Assay Reaction: In a microplate, combine the kinase and the inhibitor and pre-incubate for a short period. Initiate the reaction by adding the substrate and ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase for a defined period.
-
Detection: Stop the reaction and detect the amount of product formed. This can be done using various methods, such as measuring the amount of phosphorylated substrate using a specific antibody in an ELISA-based format, or by using a coupled enzyme system that produces a detectable signal (e.g., luminescence).
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
Conclusion: A Rational Approach to Halogenated Drug Design and Screening
The strategic use of halogens is a powerful and versatile tool in the medicinal chemist's arsenal. As we have demonstrated, the choice of halogen can have a profound and predictable impact on a compound's biological activity, influencing everything from target binding affinity and selectivity to its ADME/Tox profile.
A systematic and comparative screening approach, utilizing a suite of well-chosen in vitro assays, is essential for elucidating the structure-activity relationships of halogenated compounds. By understanding the underlying principles of halogen bonding and the differential effects of fluorine, chlorine, bromine, and iodine, researchers can more effectively navigate the complex process of drug discovery and development. This guide provides a foundational framework for such an approach, empowering scientists to make more informed decisions in the design and optimization of novel halogenated therapeutics.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate
This guide provides a detailed protocol for the safe and compliant disposal of Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate. As a halogenated organic compound used in pharmaceutical development and organic synthesis, its unique chemical structure necessitates stringent disposal procedures to ensure personnel safety and environmental protection.[1] This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar reagents.
Hazard Assessment and Chemical Profile
Understanding the chemical nature of Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate is fundamental to appreciating the required disposal precautions. The presence of bromine and fluorine atoms places it in the category of halogenated organic compounds .[2] While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, data from structurally similar compounds indicate that it should be handled as a substance that may cause skin, eye, and respiratory irritation.[3][4]
Disposal protocols for halogenated compounds are distinct from non-halogenated organics due to their potential to form toxic and corrosive byproducts, such as hydrochloric and hydrofluoric acid, during improper incineration.[5] Therefore, they must be segregated and handled separately.
| Property | Classification & Handling Implication |
| Chemical Family | Halogenated Organic Ester |
| Key Functional Groups | Bromine, Fluorine, Methoxy, Ethyl Ester, Ketone |
| Anticipated Hazards | Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant. |
| Primary Disposal Route | Controlled incineration at a licensed chemical destruction facility.[6][7] |
| Regulatory Status | Must be managed as hazardous chemical waste.[8] |
Immediate Handling & Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure the following PPE is worn to prevent exposure.
-
Eye Protection: Chemical safety goggles are mandatory. If a splash risk exists, a face shield should be worn in addition to goggles.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Work Area: All handling and segregation of this waste must be performed inside a certified chemical fume hood to minimize inhalation exposure.[9]
Core Disposal Protocol: Waste Segregation and Collection
The cardinal rule for disposing of Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate is segregation . Never mix halogenated organic waste with non-halogenated waste streams.[5][10] Mixing can lead to dangerous chemical reactions and significantly increases the cost and complexity of disposal.[10]
Step-by-Step Collection Procedure:
-
Obtain the Correct Waste Container:
-
Request a designated "Halogenated Organic Waste" container from your institution's Environmental Health & Safety (EH&S) office. These are typically polyethylene or glass containers designed for chemical compatibility.[8][11]
-
Ensure the container is clean, in good condition, and has a secure, vapor-tight lid.[5]
-
-
Properly Label the Container:
-
Before adding any waste, affix a "Hazardous Waste" label to the container.[10][12]
-
Clearly write the full chemical name: "Waste Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate". Do not use abbreviations or chemical formulas.[5]
-
If other compatible halogenated solvents (e.g., Dichloromethane, Chloroform) are to be added to the same container, list each component with its approximate percentage.[6][10]
-
-
Transferring the Waste:
-
Perform the transfer inside a chemical fume hood.
-
Carefully pour the waste into the container using a funnel to prevent spills.
-
Do not fill the container to more than 90% of its capacity to allow for vapor expansion and prevent spills.[11]
-
-
Secure and Store the Container:
-
Immediately after adding waste, securely close the container lid. Hazardous waste containers must remain closed at all times except when waste is actively being added.[5][12][13]
-
Store the sealed container in a designated and clearly marked Satellite Accumulation Area (SAA) within the laboratory.[12]
-
The SAA should be under the direct supervision of laboratory personnel and provide secondary containment (such as a spill tray) to mitigate leaks.[11][14]
-
CRITICAL CAUSALITY: The segregation of halogenated waste is not merely an administrative task. Halogenated compounds require specific high-temperature incineration with flue gas "scrubbing" systems to neutralize the resulting acidic gases (like HBr and HF).[7] Mixing them with non-halogenated solvents, which can often be recycled as fuel, contaminates the entire waste stream, leading to more complex and costly disposal for the entire volume.[10]
Disposal Decision Workflow
The following diagram illustrates the logical steps for proper laboratory waste management, emphasizing the critical decision point for halogenated compounds.
Caption: Waste Disposal Decision Flowchart
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately alert colleagues in the vicinity and the laboratory supervisor.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab immediately.
-
Isolate: If safe to do so, prevent the spill from spreading by using absorbent materials or spill socks around the perimeter.
-
Cleanup: For minor spills, use a chemical spill kit containing absorbents compatible with organic compounds. All materials used for cleanup, including contaminated PPE, must be collected in a sealed bag or container and disposed of as halogenated hazardous waste.
-
Contact EH&S: Report all spills to your institution's EH&S office for guidance and to arrange for the disposal of cleanup materials.
Forbidden Disposal Methods:
-
DO NOT dispose of Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate down the sink or any other drain.[8][13] This is illegal and environmentally harmful.
-
DO NOT attempt to dispose of this chemical by evaporation in a fume hood.[8][13] This releases vapors into the environment and is not a compliant disposal method.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe, responsible, and compliant disposal of Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate, upholding the highest standards of laboratory safety and environmental stewardship.
References
- Chem-Impex. (n.d.). 3-(4-Bromo-2-fluoro-3-methoxyphenyl)-3-oxo-propionic acid ethyl ester.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Minnesota.
- Vanderbilt University Medical Center. (2023).
- Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- National Science Teaching Association (NSTA). (2024).
- Bucknell University. (2016).
- Ace Waste. (n.d.).
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- Washington State University EH&S. (n.d.).
- GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
- Fisher Scientific. (2025).
- Merck Millipore. (n.d.).
- Apollo Scientific. (2022).
- PubChem. (n.d.). Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate.
- PrepChem.com. (n.d.). Synthesis of ethyl 3-[(4-bromo-2-methylphenyl)amino]-2-(dimethylaminomethylene)
- MarkHerb. (n.d.).
- Thermo Fisher Scientific. (2025).
- PubChem. (n.d.). Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate.
- BLDpharm. (n.d.). 87943-96-2|Ethyl 2-bromo-3-(4-methoxyphenyl)
- Cenmed. (n.d.). ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)
- BLDpharm. (n.d.). ETHYL 2-BROMO-3-(4-METHOXYPHENYL)
- Aladdin. (n.d.). ETHYL 3-(4-BROMO-2-FLUORO-3-METHOXYPHENYL)
- US Biological Life Sciences. (n.d.). 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxo-propionic acid ethyl ester suppliers USA.
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Navigating the Synthesis of Novel Therapeutics: A Guide to Safely Handling Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate
In the fast-paced environment of pharmaceutical research and development, the synthesis of novel molecules is a daily endeavor. With each new compound comes the critical responsibility of ensuring the safety of the researchers who handle them. This guide provides essential, immediate safety and logistical information for handling Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate, a versatile building block in the development of new anti-inflammatory and analgesic agents.[1] By understanding the inherent chemical properties and potential hazards of this and similar molecules, we can implement robust safety protocols that protect laboratory personnel and the integrity of our research.
This document is not a rigid template but a dynamic safety directive, designed to be adapted to your specific laboratory conditions. It is grounded in the principles of chemical causality, providing not just procedural steps, but the reasoning behind them to foster a deep-rooted culture of safety.
Hazard Analysis: Understanding the Reactivity Profile
Key Structural Features and Associated Hazards:
-
Halogenated Aromatic Ring (Bromo and Fluoro Substituents): Halogenated organic compounds can possess toxicological properties, including potential carcinogenicity and irritation to the skin, eyes, and respiratory system.[2] Upon combustion, they may release highly toxic and corrosive fumes.[3]
-
Beta-Keto Ester Moiety: This functional group can be a skin and eye irritant.
-
Methoxy Group: While generally less reactive, this group can influence the overall electronic properties of the molecule.
Based on the SDS for a similar compound, Ethyl 3-bromo-2-oxopropanoate, we can anticipate that Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate may cause skin irritation, serious eye irritation, and respiratory tract irritation.[3]
Table 1: Hazard Identification and GHS Classification (Inferred)
| Hazard Class | GHS Category (Anticipated) | Precautionary Statements (Anticipated) |
| Skin Corrosion/Irritation | Category 2 | P264, P280, P302+P352, P332+P313, P362+P364[3] |
| Serious Eye Damage/Eye Irritation | Category 2 | P280, P305+P351+P338, P337+P313[3] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | P261, P271, P304+P340, P312, P403+P233[3] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the cornerstone of safe chemical handling. The following recommendations are based on a conservative assessment of the potential hazards.
Core PPE Requirements:
-
Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing.
-
Hand Protection: Due to the potential for skin irritation and the ability of some halogenated solvents to penetrate standard disposable gloves, double gloving with neoprene or nitrile gloves is recommended.[4] If a glove is exposed to the chemical, the outer glove must be removed and replaced immediately.[4]
-
Body Protection: A full-length laboratory coat, worn fully buttoned, is required.[5] For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.
-
Footwear: Closed-toe shoes are mandatory in the laboratory at all times.[5]
Table 2: PPE Selection Guide
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solids | Chemical splash goggles | Double nitrile or neoprene gloves | Lab coat | Not generally required if handled in a fume hood |
| Preparing Solutions | Chemical splash goggles and face shield | Double nitrile or neoprene gloves | Lab coat and chemical-resistant apron | Not generally required if handled in a fume hood |
| Running Reactions | Chemical splash goggles and face shield | Double nitrile or neoprene gloves | Lab coat and chemical-resistant apron | Not generally required if handled in a fume hood |
| Work-up/Purification | Chemical splash goggles and face shield | Double nitrile or neoprene gloves | Lab coat and chemical-resistant apron | Not generally required if handled in a fume hood |
| Handling Waste | Chemical splash goggles and face shield | Double nitrile or neoprene gloves | Lab coat and chemical-resistant apron | Not generally required if handled in a fume hood |
Operational Plan: From Receipt to Disposal
A systematic approach to handling Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate minimizes the risk of exposure and contamination.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a well-ventilated, cool, and dry area, away from incompatible materials such as strong oxidizing agents.[6]
-
The storage container should be clearly labeled with the chemical name and all relevant hazard warnings.[4]
Handling Procedures
All handling of Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][7]
Step-by-Step Handling Protocol:
-
Preparation: Before starting, ensure the fume hood is functioning correctly and the sash is at the appropriate height. Gather all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as outlined in Table 2.
-
Weighing: If the compound is a solid, carefully weigh the desired amount on a tared weigh boat inside the fume hood. Avoid creating dust.
-
Transfer: Carefully transfer the weighed compound to the reaction vessel. Use a spatula or other appropriate tool.
-
Dissolving: If preparing a solution, add the solvent slowly to the compound in the reaction vessel.
-
Reaction: Conduct the reaction within the fume hood. Monitor the reaction for any signs of unexpected reactivity.
-
Work-up: Perform all extraction and purification steps within the fume hood.
-
Post-Handling: After completing the work, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]
-
Spill: In case of a small spill, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact the institutional safety office.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
-
Waste Categorization: All waste containing Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate, including reaction residues, contaminated solvents, and disposable materials (gloves, weigh boats, etc.), should be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[9]
-
Container Management: Waste containers should be kept closed when not in use and stored in a designated satellite accumulation area within the laboratory.
-
Final Disposal: The collected halogenated organic waste must be disposed of through the institution's hazardous waste management program. Do not dispose of this chemical down the drain.
Workflow Visualization
The following diagram illustrates the key decision points and safety protocols for handling Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate.
Caption: Chemical Handling Workflow
References
-
Chem-Impex. (n.d.). 3-(4-Bromo-2-fluoro-3-methoxyphenyl)-3-oxo-propionic acid ethyl ester. Retrieved from [Link]
-
Chemtalk. (2008, October 20). Bromine water - disposal. Retrieved from [Link]
-
Massachusetts Institute of Technology. (1998, November 25). PSFC Halogenated Solvents. Retrieved from [Link]
-
Office of Environmental Health and Safety. (n.d.). Handling Radioactive Materials Safely. Retrieved from [Link]
-
Vanderbilt University. (2023, February). Halogenated Solvents. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
